molecular formula C9H15Cl2N3O B14042300 2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride

2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride

Katalognummer: B14042300
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: NHRYADUPMVTYLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a methylpyrimidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and pyrimidine groups in its structure allows it to participate in a variety of chemical reactions and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride typically involves the reaction of 2-methylpyrimidine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methylpyrimidin-5-yl)methanamine dihydrochloride
  • 4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine

Uniqueness

2-(2-Methylpyrimidin-5-yl)morpholine dihydrochloride is unique due to the presence of both the morpholine and pyrimidine groups in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Eigenschaften

Molekularformel

C9H15Cl2N3O

Molekulargewicht

252.14 g/mol

IUPAC-Name

2-(2-methylpyrimidin-5-yl)morpholine;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c1-7-11-4-8(5-12-7)9-6-10-2-3-13-9;;/h4-5,9-10H,2-3,6H2,1H3;2*1H

InChI-Schlüssel

NHRYADUPMVTYLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=N1)C2CNCCO2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.